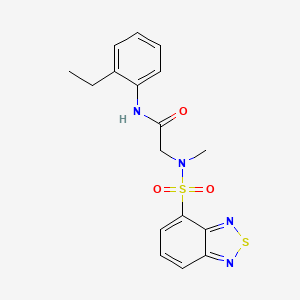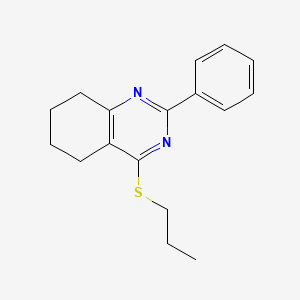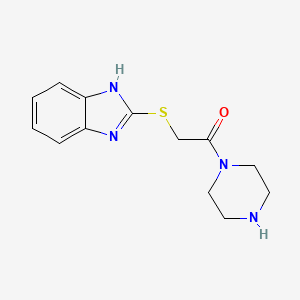![molecular formula C18H18F3N3O3S B7451982 1-(pyridin-3-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7451982.png)
1-(pyridin-3-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(pyridin-3-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperidine-based compound that has shown promising results in various studies, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-(pyridin-3-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves the inhibition of CDK5 and GSK-3β enzymes. CDK5 is a kinase that plays a crucial role in neuronal development and function, and its dysregulation has been linked to neurodegenerative diseases such as Alzheimer's disease. GSK-3β is a serine/threonine kinase that regulates various cellular processes such as glycogen metabolism, apoptosis, and cell proliferation. Its dysregulation has been linked to several diseases such as Alzheimer's disease, cancer, and diabetes.
Biochemical and Physiological Effects
1-(pyridin-3-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease by inhibiting CDK5 activity. It has also been shown to exhibit anti-cancer activity by inhibiting GSK-3β activity. Additionally, it has been shown to regulate glucose metabolism and improve insulin sensitivity in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(pyridin-3-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide in lab experiments include its potent inhibitory activity against CDK5 and GSK-3β enzymes, its ability to improve cognitive function in animal models of Alzheimer's disease, and its anti-cancer activity. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research on 1-(pyridin-3-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide. These include:
1. Further studies to determine its safety and efficacy in humans.
2. Development of more potent and selective inhibitors of CDK5 and GSK-3β enzymes.
3. Investigation of its potential therapeutic applications in other diseases such as diabetes and neurodegenerative diseases.
4. Development of novel drug delivery systems to improve its bioavailability and reduce potential toxicity.
5. Investigation of its potential use as a diagnostic tool for diseases such as Alzheimer's disease.
Métodos De Síntesis
The synthesis of 1-(pyridin-3-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves several steps. The starting material is pyridine-3-sulfonyl chloride, which is reacted with piperidine-4-carboxylic acid in the presence of a base to obtain the corresponding amide. This intermediate is then reacted with 3-(trifluoromethyl)aniline to yield the final product.
Aplicaciones Científicas De Investigación
1-(pyridin-3-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against various enzymes such as cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase 3β (GSK-3β). These enzymes are involved in various physiological processes, and their dysregulation has been linked to several diseases such as Alzheimer's disease, cancer, and diabetes.
Propiedades
IUPAC Name |
1-pyridin-3-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3S/c19-18(20,21)14-3-1-4-15(11-14)23-17(25)13-6-9-24(10-7-13)28(26,27)16-5-2-8-22-12-16/h1-5,8,11-13H,6-7,9-10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCBOAHTVRCXHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7451911.png)
![N-[(4-fluorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7451917.png)
![1-(2,4-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7451933.png)
![1-(2,5-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7451938.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B7451943.png)

![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2,5-dimethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451948.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(4-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451950.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B7451957.png)
![N-(2-ethoxyphenyl)-2-{4-[(4-isopropylphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B7451965.png)

